Cas no 2138817-11-3 (4-(2-bromoethenyl)-1H-pyrazole)

4-(2-bromoethenyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 2138817-11-3
- EN300-802694
- 4-(2-bromoethenyl)-1H-pyrazole
-
- インチ: 1S/C5H5BrN2/c6-2-1-5-3-7-8-4-5/h1-4H,(H,7,8)/b2-1+
- InChIKey: WPAVWHRZZBMZIB-OWOJBTEDSA-N
- ほほえんだ: Br/C=C/C1C=NNC=1
計算された属性
- せいみつぶんしりょう: 171.96361g/mol
- どういたいしつりょう: 171.96361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 92.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
4-(2-bromoethenyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-802694-0.1g |
4-(2-bromoethenyl)-1H-pyrazole |
2138817-11-3 | 95.0% | 0.1g |
$930.0 | 2025-02-21 | |
Enamine | EN300-802694-0.25g |
4-(2-bromoethenyl)-1H-pyrazole |
2138817-11-3 | 95.0% | 0.25g |
$972.0 | 2025-02-21 | |
Enamine | EN300-802694-10.0g |
4-(2-bromoethenyl)-1H-pyrazole |
2138817-11-3 | 95.0% | 10.0g |
$4545.0 | 2025-02-21 | |
Enamine | EN300-802694-0.5g |
4-(2-bromoethenyl)-1H-pyrazole |
2138817-11-3 | 95.0% | 0.5g |
$1014.0 | 2025-02-21 | |
Enamine | EN300-802694-2.5g |
4-(2-bromoethenyl)-1H-pyrazole |
2138817-11-3 | 95.0% | 2.5g |
$2071.0 | 2025-02-21 | |
Enamine | EN300-802694-5.0g |
4-(2-bromoethenyl)-1H-pyrazole |
2138817-11-3 | 95.0% | 5.0g |
$3065.0 | 2025-02-21 | |
Enamine | EN300-802694-0.05g |
4-(2-bromoethenyl)-1H-pyrazole |
2138817-11-3 | 95.0% | 0.05g |
$888.0 | 2025-02-21 | |
Enamine | EN300-802694-1.0g |
4-(2-bromoethenyl)-1H-pyrazole |
2138817-11-3 | 95.0% | 1.0g |
$1057.0 | 2025-02-21 |
4-(2-bromoethenyl)-1H-pyrazole 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
4-(2-bromoethenyl)-1H-pyrazoleに関する追加情報
4-(2-bromoethenyl)-1H-pyrazole (CAS No. 2138817-11-3): A Versatile Building Block in Modern Organic Synthesis
In the rapidly evolving field of organic chemistry, 4-(2-bromoethenyl)-1H-pyrazole (CAS No. 2138817-11-3) has emerged as a crucial heterocyclic compound with significant applications in pharmaceutical research and material science. This brominated pyrazole derivative features a unique molecular structure combining a pyrazole ring with a vinyl bromide functional group, making it an exceptionally valuable intermediate for various synthetic transformations.
The growing interest in 4-(2-bromoethenyl)-1H-pyrazole synthesis reflects the compound's importance in developing novel biologically active molecules. Recent studies highlight its role as a key precursor in creating pharmaceutical intermediates, particularly for kinase inhibitors and anti-inflammatory agents. The presence of both pyrazole moiety and reactive bromoethenyl group enables diverse chemical modifications, allowing researchers to explore new structure-activity relationships.
From a chemical perspective, 4-(2-bromoethenyl)-1H-pyrazole demonstrates remarkable stability under various reaction conditions while maintaining sufficient reactivity for cross-coupling reactions. This balance makes it particularly valuable in palladium-catalyzed coupling processes, where it serves as an excellent partner for Suzuki-Miyaura and Heck reactions. The compound's molecular weight of 187.02 g/mol and well-defined physicochemical properties contribute to its predictable behavior in synthetic pathways.
The pharmaceutical industry has shown increasing demand for pyrazole-based compounds like 4-(2-bromoethenyl)-1H-pyrazole, driven by their potential in developing treatments for chronic diseases. Recent patent applications reveal its incorporation into novel drug candidates targeting metabolic disorders and neurological conditions. The compound's structural versatility allows medicinal chemists to fine-tune molecular properties, optimizing both efficacy and safety profiles.
Material scientists have also recognized the value of 4-(2-bromoethenyl)-1H-pyrazole in developing advanced functional materials. Its ability to participate in polymerization reactions makes it suitable for creating specialty polymers with tailored electronic properties. Researchers are exploring its potential in organic electronics, particularly for semiconducting materials used in flexible displays and photovoltaic devices.
Quality control of 4-(2-bromoethenyl)-1H-pyrazole typically involves advanced analytical techniques including HPLC purity analysis, mass spectrometry, and NMR spectroscopy. These methods ensure batch-to-batch consistency, which is crucial for research applications. The compound generally appears as a white to off-white crystalline powder with high purity levels (>97%), suitable for most synthetic applications.
Storage and handling recommendations for 4-(2-bromoethenyl)-1H-pyrazole emphasize protection from moisture and light, typically suggesting storage at 2-8°C under inert atmosphere. While not classified as hazardous under normal laboratory conditions, standard chemical safety protocols should always be followed when working with this compound, including the use of appropriate personal protective equipment.
The commercial availability of 4-(2-bromoethenyl)-1H-pyrazole has expanded significantly in recent years, with multiple suppliers offering custom synthesis services. Current market trends indicate growing demand from both academic institutions and pharmaceutical companies, particularly for GMP-grade materials used in preclinical development. Pricing structures vary based on quantity and purity requirements, with most suppliers providing detailed technical data sheets and certificates of analysis.
Future research directions for 4-(2-bromoethenyl)-1H-pyrazole derivatives include exploring their potential in bioconjugation chemistry and targeted drug delivery systems. The compound's unique structural features make it an attractive candidate for developing prodrug strategies and molecular probes. Additionally, its applications in agrochemical research are being investigated, particularly for developing novel crop protection agents with improved environmental profiles.
For researchers considering 4-(2-bromoethenyl)-1H-pyrazole purchase, it's essential to verify supplier credentials and request comprehensive analytical data. Many manufacturers now offer custom synthesis services for modified versions of the compound, allowing for tailored solutions to specific research needs. The compound's growing importance in medicinal chemistry ensures its continued relevance in pharmaceutical innovation pipelines worldwide.
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